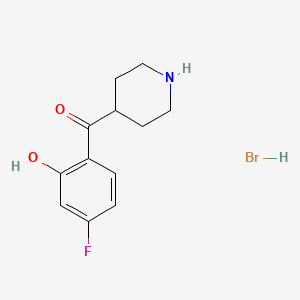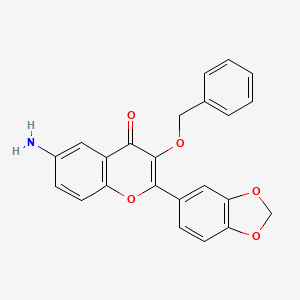
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one is a complex organic compound that features a chromen-4-one core structure This compound is notable for its unique combination of functional groups, including an amino group, a benzodioxole moiety, and a phenylmethoxy group
Vorbereitungsmethoden
The synthesis of 6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the amino group, benzodioxole moiety, and phenylmethoxy group through various substitution and coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives, typically using hydrogenation catalysts such as palladium on carbon.
Coupling Reactions: The phenylmethoxy group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular structures.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: This compound can be used as a probe to study biological processes, particularly those involving oxidative stress and enzyme activity.
Medicine: It has potential therapeutic applications, including as an antioxidant, anti-inflammatory, and anticancer agent, due to its ability to modulate various biochemical pathways.
Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specialized functions.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in redox reactions, modulate enzyme activity, and interact with cellular signaling pathways. These interactions can lead to various biological effects, including the inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one can be compared with other similar compounds, such as:
6-Amino-2-(1,3-benzodioxol-5-yl)-quinazoline: This compound shares the benzodioxole moiety but has a quinazoline core instead of a chromen-4-one core, leading to different chemical reactivity and biological activity.
N-(6-amino-2H-1,3-benzodioxol-5-yl)nonanamide: This compound also contains the benzodioxole moiety and an amino group but differs in its aliphatic chain, which affects its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C23H17NO5 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
6-amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H17NO5/c24-16-7-9-18-17(11-16)21(25)23(26-12-14-4-2-1-3-5-14)22(29-18)15-6-8-19-20(10-15)28-13-27-19/h1-11H,12-13,24H2 |
InChI-Schlüssel |
DVUORWJGPWNALP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


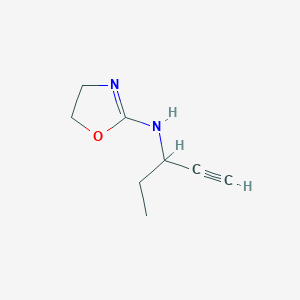
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
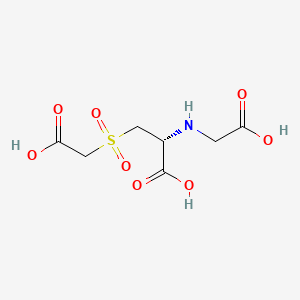
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)

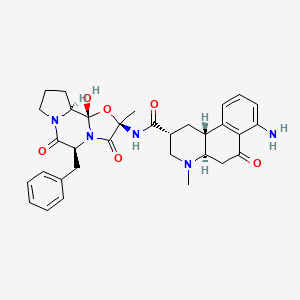
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)

![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)

![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
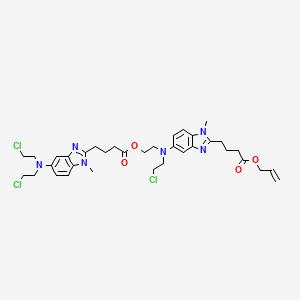
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
